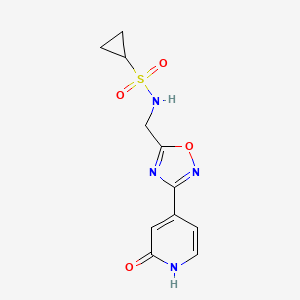

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3. The purity is usually 95%.

The exact mass of the compound N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Syntheses Applications

Oxadiazoles in Cycloaddition Reactions : Oxadiazoles, like the one present in the structure of the compound , react with strained alkenes and alkynes to yield adducts, demonstrating their utility in creating new chemical structures. For instance, cyclopropenes react with oxadiazoles to produce γ-pyrans, showcasing the versatility of oxadiazoles in synthetic organic chemistry (Thalhammer, Wallfahrer, & Sauer, 1988).

Gold-Catalyzed Cycloaddition : Gold-catalyzed formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, closely related to the compound of interest, offers a concise and regioselective access to functionalized 4-aminoimidazoles, underlining the importance of oxadiazoles in facilitating complex reactions (Xu, Wang, Sun, & Liu, 2017).

Lewis Acid Catalyzed Annulations : Donor-acceptor cyclopropanes, similar to the sulfonamide moiety in the compound, have been utilized in (3+2)-annulation reactions with ynamides to produce cyclopentene sulfonamides, demonstrating the synthetic utility of such compounds in constructing cyclic structures (Mackay, Fıstıkçı, Carris, & Johnson, 2014).

Biological Activities

Anticancer Activities : Synthesized oxadiazolyl tetrahydropyridines, structurally similar to the compound , were studied for their anti-cancer activities, highlighting the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).

Antimicrobial and Enzyme Inhibition Potential : Compounds combining multiple functionalities, including oxadiazole and sulfonamide groups, have demonstrated modest antibacterial potential and significant enzyme inhibition capabilities, underlining their potential in developing new antimicrobial agents (Virk et al., 2023).

Anti-inflammatory and Anti-diabetic Activities : Sulfonamide-based 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory and anti-diabetic activities, further expanding the scope of therapeutic applications for such compounds (Kavitha, Nasarullah, & Kannan, 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the EZH2 enzyme , a key component of the Polycomb Repressive Complex 2 (PRC2) . EZH2 plays a significant role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

The compound interacts with its target, the EZH2 enzyme, by inhibiting its function . This inhibition disrupts the ability of EZH2 to transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This disruption prevents the trimethylation of H3K27 (H3K27me3), a process that typically leads to the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway , specifically the methylation of H3K27 . This disruption can lead to the reactivation of previously silenced genes, altering cellular function and potentially leading to various downstream effects .

Result of Action

The inhibition of EZH2 and the subsequent disruption of the histone methylation pathway can lead to significant molecular and cellular effects. Specifically, the reactivation of previously silenced genes can alter cellular function . In the context of oncology, this could potentially halt the proliferation of cancer cells .

Propiedades

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c16-9-5-7(3-4-12-9)11-14-10(19-15-11)6-13-20(17,18)8-1-2-8/h3-5,8,13H,1-2,6H2,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKFFJSDCQAMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)

![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2397341.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)